molecular formula C27H39N3O4 B12636691 tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12636691
M. Wt: 469.6 g/mol
InChI Key: QKZNRTNMKFFHEZ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine and cyclohexylcarbamoyl groups. Common reagents used in these reactions include:

    Amines: for the formation of amide bonds.

    Cyclohexyl isocyanate:

    tert-Butyl chloroformate: for the protection of carboxyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other dihydroisoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclohexylcarbamoyl group, which may impart distinct biological activities or chemical reactivity.

Properties

Molecular Formula

C27H39N3O4

Molecular Weight

469.6 g/mol

IUPAC Name

tert-butyl (3S)-3-[4-(cyclohexylcarbamoyl)piperidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C27H39N3O4/c1-27(2,3)34-26(33)30-18-21-10-8-7-9-20(21)17-23(30)25(32)29-15-13-19(14-16-29)24(31)28-22-11-5-4-6-12-22/h7-10,19,22-23H,4-6,11-18H2,1-3H3,(H,28,31)/t23-/m0/s1

InChI Key

QKZNRTNMKFFHEZ-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.